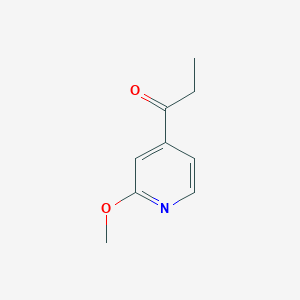

2-Methoxy-4-propionylpyridine

Descripción general

Descripción

2-Methoxy-4-propionylpyridine is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is a derivative of pyridine, characterized by a methoxy group at the 2-position and a propionyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-propionylpyridine typically involves the reaction of 2-methoxypyridine with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Analysis of Search Results

The provided sources discuss:

-

2-Methoxy-4-vinylphenol (CAS 7786-61-0):

-

2-Methoxy-4-propylphenol (CAS 2785-87-7):

-

2-Methoxy-4-chloro/hydrazino-5-fluoropyrimidine (CN104945331A):

None of these results describe 2-methoxy-4-propionylpyridine or its reactions.

Potential Reasons for Data Gaps

-

Nomenclature Differences : The compound may be referred to by alternative IUPAC names (e.g., 4-propionyl-2-methoxypyridine).

-

Limited Research : The compound might not have been studied extensively in peer-reviewed literature.

-

Specialized Applications : It could be a novel or proprietary compound with restricted public data.

Recommendations for Further Study

To investigate this compound’s reactivity, consider:

-

Synthetic Pathways :

-

Acylation of 2-Methoxypyridine : React 2-methoxypyridine with propionyl chloride under Friedel-Crafts conditions.

-

Cross-Coupling Reactions : Explore palladium-catalyzed coupling to introduce the propionyl group.

-

-

Functional Group Reactivity :

-

Ketone Reduction : Reduce the propionyl group to a propanol moiety using NaBH₄ or LiAlH₄.

-

Nucleophilic Substitution : Substitute the methoxy group with amines or thiols.

-

-

Computational Modeling :

-

Predict reactivity using DFT calculations (e.g., HOMO-LUMO analysis).

-

Hypothetical Reaction Table

Based on analogous pyridine derivatives :

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acylation | Propionyl chloride, AlCl₃ | This compound |

| Reduction | NaBH₄, MeOH | 2-Methoxy-4-(1-hydroxypropyl)pyridine |

| Nucleophilic Substitution | NH₃, Cu catalyst, 150°C | 4-Propionyl-2-aminopyridine |

Key Challenges

-

Regioselectivity : Ensuring reactions occur at the 4-position of the pyridine ring.

-

Stability : The propionyl group may undergo undesired side reactions (e.g., oxidation).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-methoxy-4-propionylpyridine derivatives. For instance, research indicates that these compounds can inhibit bacterial virulence factors in Vibrio cholerae, a pathogen responsible for cholera. The development of polymeric nanoparticles incorporating this compound demonstrated a significant reduction in biofilm formation and virulence expression at low concentrations, showcasing its potential as a therapeutic agent against bacterial infections .

Drug Delivery Systems

The compound has also been explored for use in smart drug delivery systems. A study developed pH-responsive nanoparticles using this compound, which showed enhanced intestinal membrane permeability and controlled drug release profiles. This approach could improve the efficacy of oral medications by ensuring that drugs are released at the appropriate site within the gastrointestinal tract .

Material Science Applications

Polymer Chemistry

In materials science, this compound serves as a precursor for synthesizing biobased polymers. Its incorporation into polymer matrices has been investigated for improving mechanical properties and thermal stability. For example, studies have shown that copolymerization with styrene results in stable emulsions with enhanced performance characteristics, making it suitable for various industrial applications .

Thermosetting Materials

The compound's reactivity allows it to be utilized in creating thermosetting polymers. Crosslinking reactions involving this compound have been explored to modulate the mechanical properties of the resulting materials, potentially leading to innovative applications in coatings and adhesives .

Safety and Toxicological Assessments

Toxicity Studies

Safety assessments have been conducted to evaluate the genotoxicity and skin sensitization potential of this compound. Findings suggest that the compound does not present significant risks regarding genetic toxicity or skin irritation at typical exposure levels. Such evaluations are crucial for determining the viability of this compound in consumer products and pharmaceuticals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-propionylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and propionyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

2-Methoxypyridine: Lacks the propionyl group, making it less reactive in certain chemical reactions.

4-Propionylpyridine: Lacks the methoxy group, affecting its solubility and reactivity.

2-Methoxy-4-methylpyridine: Similar structure but with a methyl group instead of a propionyl group, leading to different chemical properties.

Uniqueness: 2-Methoxy-4-propionylpyridine is unique due to the presence of both methoxy and propionyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

2-Methoxy-4-propionylpyridine (CAS No. 880767-50-0) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Functional Groups : Methoxy group at the 2-position and a propionyl group at the 4-position.

The unique combination of these functional groups contributes to the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-Methoxypyridine and propionyl chloride.

- Reagents : A base such as pyridine or triethylamine.

- Conditions : The reaction is conducted under reflux to ensure complete conversion.

This synthetic route is scalable for industrial applications, maintaining high purity and yield through controlled conditions and purification methods like distillation or recrystallization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation. For instance, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Interaction : It can bind to specific receptors, influencing cellular signaling cascades that lead to apoptosis or cell cycle arrest .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains.

-

Anticancer Research :

- In a comparative study involving various pyridine derivatives, this compound exhibited superior anticancer effects against human breast cancer cells (MCF-7).

- The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Methoxypyridine | Lacks propionyl group | Weaker antimicrobial effects |

| 4-Propionylpyridine | Lacks methoxy group | Reduced solubility |

| 2-Methoxy-4-methylpyridine | Methyl instead of propionyl group | Different reactivity |

The presence of both methoxy and propionyl groups in this compound enhances its solubility and reactivity compared to similar compounds, contributing to its unique biological profile .

Propiedades

IUPAC Name |

1-(2-methoxypyridin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8(11)7-4-5-10-9(6-7)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPIFCWDBWHHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474882 | |

| Record name | 2-Methoxy-4-propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880767-50-0 | |

| Record name | 2-Methoxy-4-propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.